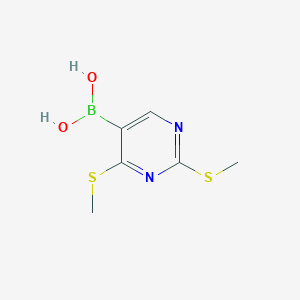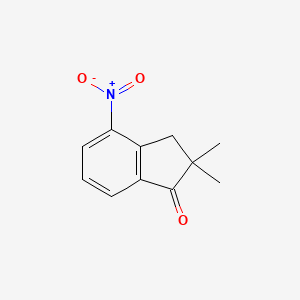![molecular formula C7H7N3O3 B1446529 Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate CAS No. 1559062-19-9](/img/structure/B1446529.png)
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is stored at room temperature and has a molecular weight of 181.15 .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties .Applications De Recherche Scientifique
Optical Applications in Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, which are advantageous for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. These compounds allow for simpler and greener synthetic methodologies and have shown good solid-state emission intensities, making them suitable for designing solid-state emitters .
Pharmacological Inhibitors in Disease Treatment
These derivatives have shown promise as selective PI3Kδ inhibitors, which are crucial in cellular processes like cell proliferation, growth, and migration. The inhibition of PI3Kδ is considered a promising therapeutic strategy for treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) or multiple sclerosis. Among the synthesized compounds, some have displayed potent activity and selectivity, with promising physicochemical properties, making them potential candidates for clinical trials in SLE treatment .
Therapeutic Potential in Medicinal Chemistry
The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored in recent research. These compounds are being studied for their efficacy in treating cancer, as well as inflammatory or viral diseases. The research highlights the importance of these derivatives as medical pharmacophores in potential drug structures .
Antitumor Agents in Cancer Research
Pyrazolo[1,5-a]pyrimidine derivatives play a significant role in the development of antitumor agents. Their structural diversity and good kinase inhibitory activity have made them important in the search for new cancer treatments. The derivatives have been studied for their effectiveness against various types of tumors .
Fluorophores in Bioimaging
These compounds have been used as fluorophores for bioimaging applications. Their fluorescent properties make them crucial tools for visualizing and studying biological interactions and processes at the molecular level. The derivatives’ stability and properties are comparable to commercial probes, which are widely used in bioimaging .
Enzyme Inhibitors in Drug Design
In the field of drug design, pyrazolo[1,5-a]pyrimidine derivatives have been utilized as enzyme inhibitors. Their ability to inhibit specific enzymes makes them valuable in the development of new drugs, particularly those targeting diseases where enzyme activity is a key factor .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate is a compound that has been identified as a strategic compound for optical applications . .
Mode of Action
It is known that the compound’s photophysical properties can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
It is known that the compound’s photophysical properties can be tuned, which suggests that it may interact with various biochemical pathways .
Result of Action
It is known that the compound’s photophysical properties can be tuned, which suggests that it may have various effects at the molecular and cellular level .
Action Environment
It is known that the compound’s photophysical properties can be tuned, which suggests that its action, efficacy, and stability may be influenced by various environmental factors .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.H2O/c11-7(12)5-4-6-8-2-1-3-10(6)9-5;/h1-4H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARJMZYLCCSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)N=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559062-19-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)

![Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1446458.png)



![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1446463.png)

![2,5-Dioxoazolidinyl (2R)-2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate](/img/structure/B1446466.png)

